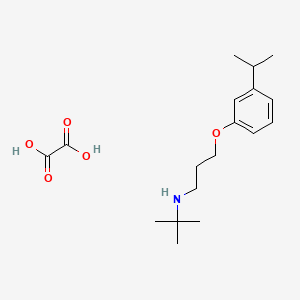
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor works by binding to the active site of D-amino acid oxidase, thereby preventing the enzyme from breaking down D-amino acids. This leads to an increase in the levels of D-serine, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. The compound has also been found to exhibit anti-tumor activity in various cancer cell lines. Additionally, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in lab experiments is its specificity for D-amino acid oxidase. This allows researchers to selectively target this enzyme without affecting other metabolic pathways. However, one of the limitations of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor. One area of focus is the development of more potent and selective inhibitors that can be used in clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as depression and anxiety disorders. Additionally, the role of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in regulating the gut-brain axis and microbiome is an emerging area of research that holds promise for the development of novel therapies.
Métodos De Síntesis
The synthesis of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor involves a series of chemical reactions starting from 2-acetyl-1-naphthol and ethyl cyanoacetate. The intermediate product is then treated with hydrazine hydrate to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The compound works by inhibiting the activity of D-amino acid oxidase, an enzyme that is responsible for the breakdown of D-amino acids in the brain. By inhibiting this enzyme, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can increase the levels of D-serine, an important neurotransmitter that plays a crucial role in regulating synaptic activity and cognitive function.
Propiedades
IUPAC Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(8-9-15(19)20)17-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,17,18)(H,19,20)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKCNHGCSZDDII-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)

![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)
![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
